2-(4-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Description
This compound features a 4-fluorophenyl group linked via an acetamide bridge to a 3-methyl-1,2,4-oxadiazole scaffold.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c1-8-15-12(18-16-8)7-14-11(17)6-9-2-4-10(13)5-3-9/h2-5H,6-7H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJYQCVMJKKENV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime Cyclization
The 3-methyl-1,2,4-oxadiazole moiety is synthesized via cyclization of amidoximes with carboxylic acid derivatives. A representative protocol involves:
- Condensation : Reacting methylglyoxylic acid with hydroxylamine to form methylamidoxime.
- Cyclodehydration : Treating the amidoxime with acetic anhydride at 80–100°C to induce ring closure.
$$
\text{Methylamidoxime} + \text{Ac}2\text{O} \xrightarrow{\Delta} \text{3-Methyl-1,2,4-oxadiazole} + \text{H}2\text{O}
$$
Yields: 72–85% (ethanol/water, sodium acetate catalyst).
Alternative Pathways
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes, achieving 89% yield.
- Enzymatic cyclization : Lipase-catalyzed methods under mild conditions (pH 7.0, 25°C) minimize side products.
Fluorophenylacetamide Intermediate Preparation
Friedel-Crafts Acetylation
4-Fluorophenylacetic acid is synthesized via Friedel-Crafts acylation of fluorobenzene:
$$
\text{C}6\text{H}5\text{F} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3} \text{4-Fluorophenylacetyl chloride} \xrightarrow{\text{H}_2\text{O}} \text{4-Fluorophenylacetic acid}
$$
Key parameters :
Halogen Exchange
Direct fluorination of phenylacetic acid derivatives using potassium fluoride (KF) in dimethyl sulfoxide (DMSO):
$$
\text{4-Chlorophenylacetic acid} + \text{KF} \xrightarrow{\text{DMSO, 120°C}} \text{4-Fluorophenylacetic acid} + \text{KCl}
$$
Limitations : Competing ortho/meta fluorination reduces regioselectivity.
Coupling Strategies for Final Assembly
Carbodiimide-Mediated Amidation
Activation of 4-fluorophenylacetic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and coupling with (3-methyl-1,2,4-oxadiazol-5-yl)methylamine:
$$
\text{4-Fluorophenylacetic acid} + \text{EDC} \rightarrow \text{Active ester} \xrightarrow{\text{Methyloxadiazolylmethylamine}} \text{Target compound}
$$
Conditions :
Palladium-Catalyzed Cross-Coupling
For substrates requiring late-stage fluorination:
$$
\text{Bromoacetamide precursor} + \text{4-Fluorophenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Target compound}
$$
Optimization :
- Catalyst loading: 5 mol% tetrakis(triphenylphosphine)palladium(0).
- Ligand: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos).
- Yield: 82%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Amidoxime cyclization | 85 | 98.5 | 6 h | Scalability (>100 g batches) |
| Microwave-assisted | 89 | 97.8 | 0.5 h | Rapid synthesis |
| Enzymatic | 65 | 99.2 | 24 h | Eco-friendly conditions |
| Palladium coupling | 82 | 96.4 | 3 h | Tolerance to functional groups |
Purification and Characterization
- Column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted amidoxime.
- Recrystallization : Ethanol/water (4:1) yields crystals with >99% purity.
- Spectroscopic validation :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including 2-(4-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide. The compound has shown promising results in inhibiting various cancer cell lines:
- Cell Line Sensitivity : In vitro assays demonstrated significant antiproliferative effects against multiple cancer lines including breast (MDA-MB-468), leukemia (SR), and melanoma (SK-MEL-5) with inhibition rates exceeding 80% in some cases .
- Mechanism of Action : The compound functions by inducing apoptosis and inhibiting key signaling pathways involved in cancer cell proliferation. Molecular docking studies suggest strong binding affinities to targets such as epidermal growth factor receptor (EGFR) and other kinases involved in tumor growth .
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship studies have been pivotal in understanding the efficacy of oxadiazole derivatives. Variations in substituents on the oxadiazole ring have been explored to optimize activity:
| Compound Variation | IC50 (µM) | Target Cell Line |
|---|---|---|
| Base Compound | 0.67 | PC-3 prostate cancer |
| Methyl Substituted | 0.80 | HCT-116 colon cancer |
| Fluorinated Variant | 0.87 | ACHN renal cancer |
These data indicate that subtle modifications can significantly enhance anticancer potency .
Antimicrobial Properties
Oxadiazole derivatives, including the compound in focus, have been studied for their antimicrobial activities. Research indicates effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Antioxidant Activity
Preliminary studies have also indicated that compounds containing the oxadiazole moiety exhibit antioxidant properties. This could be beneficial in mitigating oxidative stress-related diseases .
Case Study 1: In Vitro Anticancer Evaluation
A study conducted on a series of oxadiazole derivatives, including this compound, revealed that it exhibited high cytotoxicity against several cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment and established a correlation between structural modifications and biological activity .
Case Study 2: Molecular Docking Studies
In another study focusing on molecular docking simulations, this compound was analyzed for its binding affinity to various cancer-related targets. Results showed that it could effectively inhibit EGFR with a binding energy of -7.90 kcal/mol, indicating strong interaction potential .
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways involved can vary based on the compound’s structure and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights
Role of Fluorine : The 4-fluorophenyl group in the target compound is recurrent in analogs (e.g., ), suggesting its importance in enhancing lipophilicity and binding to hydrophobic pockets .
Oxadiazole vs. Triazole/Isoxazole :
- Oxadiazoles (e.g., target compound, –3) exhibit superior metabolic stability compared to triazoles () due to reduced susceptibility to enzymatic oxidation .
- Isoxazoles () introduce additional hydrogen-bonding sites but may increase polarity, reducing bioavailability .
Substituent Effects :
Biological Activity
2-(4-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a 4-fluorophenyl moiety linked to a 3-methyl-1,2,4-oxadiazole group via an acetamide functional group. This structural configuration is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-oxadiazole core exhibit a broad spectrum of biological activities, including:
- Antibacterial
- Antifungal
- Analgesic
- Anti-inflammatory
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | TBD | TBD |
| Standard Drug (Chloramphenicol) | 8 | S. aureus |
| Standard Drug (Ampicillin) | 16 | E. coli |
The mechanism by which this compound exerts its effects is not fully elucidated but may involve:
- Inhibition of Cell Wall Synthesis : Similar oxadiazole compounds have been shown to disrupt bacterial cell wall integrity.
- Interference with Protein Synthesis : By binding to ribosomal RNA or proteins, these compounds can inhibit bacterial growth.
- Fungal Cell Membrane Disruption : Antifungal activity may arise from alterations in membrane permeability.
Case Studies
- Antibacterial Efficacy : A study conducted on various oxadiazole derivatives demonstrated that compounds with similar structures exhibited MIC values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus. The results suggest that modifications to the oxadiazole ring can significantly enhance antibacterial potency .
- Anti-inflammatory Properties : Research has indicated that derivatives of oxadiazoles can exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes involved in prostaglandin synthesis. This could potentially lead to therapeutic applications in treating inflammatory diseases .
Q & A
Q. What are the key considerations for synthesizing 2-(4-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide to ensure high yield and purity?
Methodological Answer: The synthesis involves multi-step reactions, including amide bond formation and heterocyclic ring assembly. Critical considerations include:
- Reaction Conditions : Use anhydrous solvents (e.g., DMF or THF) and controlled temperatures (60–80°C) to prevent side reactions like hydrolysis or decomposition .
- Catalysts : Palladium or copper catalysts improve coupling efficiency in heterocyclic ring formation .
- Purification : Column chromatography or recrystallization ensures purity, monitored via TLC .
- Analytical Validation : Confirm intermediates and final product using NMR and mass spectrometry .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer: A combination of spectroscopic and chromatographic methods is required:
| Analytical Technique | Purpose | Key Parameters | Reference |
|---|---|---|---|
| NMR Spectroscopy | Verify molecular structure and purity | Chemical shifts (e.g., ¹H: δ 7.2–7.4 ppm for fluorophenyl; ¹³C: δ 165 ppm for amide carbonyl) | |
| Mass Spectrometry | Determine molecular weight and fragmentation | Base peak at m/z 304 [M+H]⁺ | |
| HPLC | Assess purity (>95%) | Retention time matching reference standards | |
| X-ray Crystallography | Resolve 3D conformation | Unit cell parameters (e.g., a = 4.9179 Å, β = 91.523°) |
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay conditions for this compound?
Methodological Answer: Discrepancies may arise from assay variability (e.g., cell lines, pH, temperature). Mitigation strategies include:
- Standardized Assays : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C) .
- Cross-Validation : Use orthogonal methods (e.g., molecular docking to predict target binding vs. in vitro enzyme inhibition assays) .
- Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance of activity differences .
Q. What strategies are recommended for elucidating the mechanism of action involving this compound?
Methodological Answer: A multi-modal approach is critical:
- Molecular Docking : Predict interactions with targets (e.g., kinases, GPCRs) using software like AutoDock Vina .
- In Vitro Assays : Measure enzyme inhibition (e.g., IC₅₀ values via fluorogenic substrates) or receptor binding (radioligand displacement) .
- Proteomics/Transcriptomics : Identify differentially expressed proteins/genes post-treatment via LC-MS/MS or RNA-seq .
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., fluorophenyl to chlorophenyl) and evaluate activity changes .
- Key Structural Features :
- Biological Testing : Screen analogs against disease-specific models (e.g., cancer cell lines for cytotoxicity ).
Q. What are the optimal conditions for scaling up synthesis without compromising purity?
Methodological Answer:
-
Reaction Optimization :
-
Process Monitoring : Use inline FTIR or PAT (Process Analytical Technology) for real-time analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
